Cas no 2090983-32-5 (Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro-)
![Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro- structure](https://www.kuujia.com/scimg/cas/2090983-32-5x500.png)
Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro- Chemical and Physical Properties
Names and Identifiers
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- Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro-
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- Inchi: 1S/C8H12ClN3O2S/c1-2-11-3-4-12-7(6-11)5-8(10-12)15(9,13)14/h5H,2-4,6H2,1H3
- InChI Key: OEBQXPXDMDQFKO-UHFFFAOYSA-N
- SMILES: C12=CC(S(Cl)(=O)=O)=NN1CCN(CC)C2
Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-368647-1.0g |
5-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride |
2090983-32-5 | 1.0g |
$0.0 | 2023-03-02 |
Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro- Related Literature
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Min-Wook Oh,Ri-Zhu Yin,Youngmin Lee,Dong-Wook Han,Hyuk-Sang Kwon,Jung Ho Kim,Ganpati Ramanath Energy Environ. Sci., 2011,4, 4978-4983
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733
Additional information on Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro-
Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro
The compound Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride, 5-ethyl-4,5,6,7-tetrahydro (CAS No: 2090983-32-5) is a highly specialized chemical entity with significant potential in various scientific and industrial applications. This compound belongs to the class of sulfonyl chlorides and features a unique pyrazolo[1,5-a]pyrazine scaffold with a tetrahydro substituent at the 4-position and an ethyl group at the 5-position. The combination of these structural elements imparts distinctive chemical properties that make this compound valuable in research and development.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of Pyrazolo[1,5-a]pyrazine derivatives. The sulfonyl chloride functionality is particularly versatile due to its reactivity towards nucleophiles such as amines and hydroxyl groups. This makes it an ideal building block for constructing more complex molecules with tailored functionalities. For instance, the reaction of Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride with primary amines can yield sulfonamides that are widely used in pharmaceuticals and agrochemicals.
One of the most promising applications of this compound lies in its use as an intermediate in drug discovery. The pyrazolo[1,5-a]pyrazine ring system is known for its ability to modulate various biological targets such as kinases and G-protein coupled receptors (GPCRs). Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain enzymes involved in inflammatory pathways. For example, a study published in the Journal of Medicinal Chemistry highlighted the potential of this scaffold in developing anti-inflammatory agents.
In addition to its role in drug discovery, Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride has found applications in materials science. The tetrahydro substitution at the 4-position enhances the stability and solubility of the molecule while maintaining its reactivity. This makes it suitable for use in polymer chemistry and advanced materials synthesis. Researchers have explored its use as a crosslinking agent in polyurethanes and other high-performance polymers.
The ethyl group at the 5-position further contributes to the compound's versatility by introducing steric bulk without compromising reactivity. This feature is particularly advantageous in asymmetric synthesis where precise control over molecular geometry is essential. Recent advancements in catalytic asymmetric synthesis have leveraged this property to develop enantioselective routes to complex molecules.
From an environmental standpoint, the development of sustainable synthetic methods for Pyrazolo[1,5-a]pyrazine derivatives has gained significant attention. Green chemistry principles have been applied to minimize waste generation and reduce energy consumption during production processes. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates while lowering energy inputs.
In conclusion, Pyrazolo[1,5-a]pyrazine-2-sulfonyl chloride stands out as a versatile chemical entity with diverse applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on drug discovery, materials science, and advanced chemical synthesis. As research continues to uncover new potential uses for this compound
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